![molecular formula C14H22O5 B13495505 1',4'-Dimethyldispiro[oxane-4,2'-[3,6,7]trioxabicyclo[2.2.1]heptane-5',4''-oxane]](/img/structure/B13495505.png)
1',4'-Dimethyldispiro[oxane-4,2'-[3,6,7]trioxabicyclo[2.2.1]heptane-5',4''-oxane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’,4’-Dimethyldispiro[oxane-4,2’-[3,6,7]trioxabicyclo[221]heptane-5’,4’'-oxane] is a complex organic compound characterized by its unique dispiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’,4’-Dimethyldispiro[oxane-4,2’-[3,6,7]trioxabicyclo[2.2.1]heptane-5’,4’'-oxane] typically involves a multi-step process. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic compounds . This reaction is known for its efficiency in forming the bicyclic structure central to the compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial methods are often proprietary and tailored to the production scale.
Analyse Chemischer Reaktionen
Types of Reactions: 1’,4’-Dimethyldispiro[oxane-4,2’-[3,6,7]trioxabicyclo[2.2.1]heptane-5’,4’'-oxane] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
1’,4’-Dimethyldispiro[oxane-4,2’-[3,6,7]trioxabicyclo[2.2.1]heptane-5’,4’'-oxane] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which 1’,4’-Dimethyldispiro[oxane-4,2’-[3,6,7]trioxabicyclo[2.2.1]heptane-5’,4’'-oxane] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but lacks the dispiro configuration.
1,4-Dioxane: Another cyclic ether with different chemical properties.
Uniqueness: 1’,4’-Dimethyldispiro[oxane-4,2’-[3,6,7]trioxabicyclo[2.2.1]heptane-5’,4’'-oxane] is unique due to its dispiro structure, which imparts stability and specific reactivity patterns not found in simpler cyclic ethers.
Eigenschaften
Molekularformel |
C14H22O5 |
|---|---|
Molekulargewicht |
270.32 g/mol |
InChI |
InChI=1S/C14H22O5/c1-11-13(3-7-15-8-4-13)19-12(2,17-11)14(18-11)5-9-16-10-6-14/h3-10H2,1-2H3 |
InChI-Schlüssel |
LWAPVEQFSXSCOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C3(CCOCC3)OC(O1)(C4(O2)CCOCC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


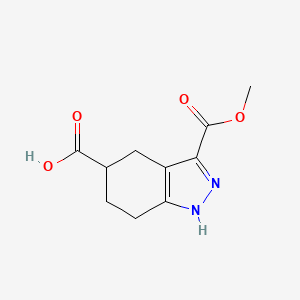
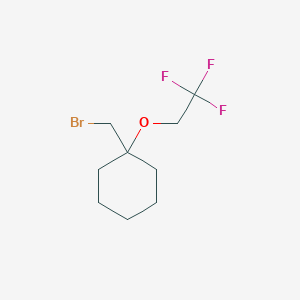
![Methyl[(3-methylidenecyclobutyl)methyl]amine](/img/structure/B13495460.png)
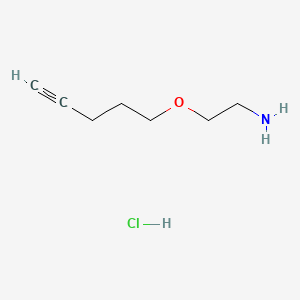

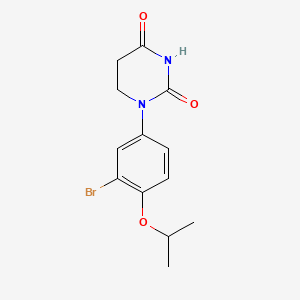

![(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B13495483.png)
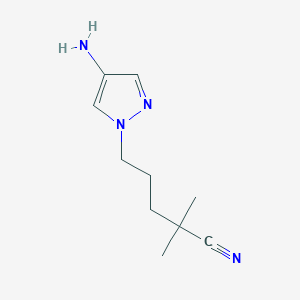

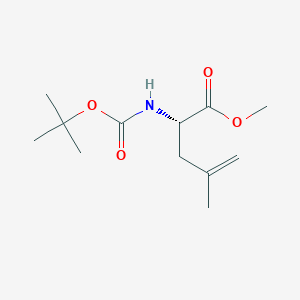
![Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495516.png)


